molecular formula C16H13BrClN3O B11153603 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide

5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide

Cat. No.: B11153603
M. Wt: 378.6 g/mol
InChI Key: KBNNGISVGZNRKD-UHFFFAOYSA-N
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Description

5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide is a complex organic compound that features both bromine and chlorine substituents on an indole ring, linked to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The bromination and chlorination of the indole ring can be achieved using bromine and chlorine reagents, respectively . The final step involves coupling the halogenated indole with nicotinamide under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Mechanism of Action

The mechanism of action of 5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity . The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N~3~-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide is unique due to the combination of bromine and chlorine substituents on the indole ring, coupled with a nicotinamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole or nicotinamide derivatives .

Properties

Molecular Formula

C16H13BrClN3O

Molecular Weight

378.6 g/mol

IUPAC Name

5-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H13BrClN3O/c17-12-5-11(7-19-9-12)16(22)20-4-3-10-8-21-15-2-1-13(18)6-14(10)15/h1-2,5-9,21H,3-4H2,(H,20,22)

InChI Key

KBNNGISVGZNRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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